
Disodium ethene-1,1-diolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium ethene-1,1-diolate is an organosulfur compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of two sodium atoms and an ethene-1,1-diolate moiety, which imparts distinct reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disodium ethene-1,1-diolate can be synthesized through the reaction of an active methylene compound with carbon disulfide in the presence of sodium ethoxide . This reaction forms sodium ethene-1,1-bis(thiolates), which can then be reacted with dibromobutanes to yield the desired compound . The reaction is typically carried out in dimethylformamide (DMF) to ensure a homogeneous mixture and optimal yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium ethene-1,1-diolate undergoes various chemical reactions, including:
Substitution Reactions: Reacts with halogen derivatives to form substituted products.
Cyclization Reactions: Forms 1,3-dithiolanes when reacted with dibromobutanes.
Common Reagents and Conditions
Reagents: Dibromobutanes, halogen derivatives, carbon disulfide, sodium ethoxide.
Conditions: Reactions are typically carried out in DMF at room temperature to avoid the formation of tars and ensure high yields.
Major Products
1,3-Dithiolanes: Formed from the reaction with dibromobutanes.
Substituted Ethene Derivatives: Formed from reactions with various halogen derivatives.
Wissenschaftliche Forschungsanwendungen
Disodium ethene-1,1-diolate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of disodium ethene-1,1-diolate involves its reactivity with various electrophiles, leading to the formation of stable products. The compound’s unique structure allows it to interact with molecular targets, such as enzymes and receptors, thereby exerting its biological effects. The pathways involved in these interactions are still under investigation, but they likely involve the modulation of cellular processes through the formation of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium ethene-1,1-bis(thiolates): A precursor in the synthesis of disodium ethene-1,1-diolate.
1,3-Dithiolanes: Products formed from the reaction of this compound with dibromobutanes.
Uniqueness
This compound is unique due to its dual sodium atoms and ethene-1,1-diolate moiety, which confer distinct reactivity and stability. This makes it a valuable compound for synthesizing complex organosulfur compounds and exploring new applications in various fields .
Eigenschaften
CAS-Nummer |
534-12-3 |
|---|---|
Molekularformel |
C2H2Na2O2 |
Molekulargewicht |
104.02 g/mol |
IUPAC-Name |
disodium;ethene-1,1-diolate |
InChI |
InChI=1S/C2H4O2.2Na/c1-2(3)4;;/h3-4H,1H2;;/q;2*+1/p-2 |
InChI-Schlüssel |
FUAHXHOQBWVWSC-UHFFFAOYSA-L |
Kanonische SMILES |
C=C([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



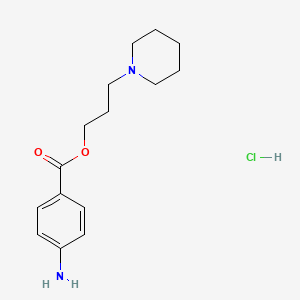

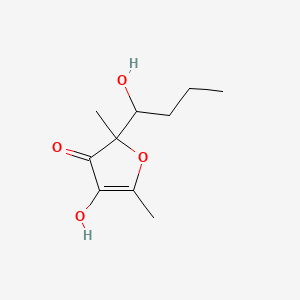
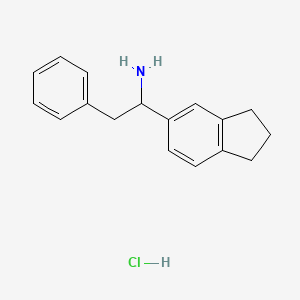
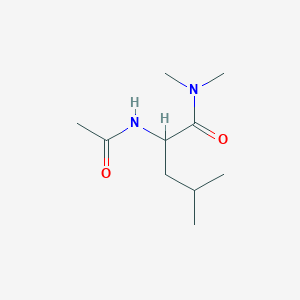


![2,5,20,23-Tetraoxa-11,14,29,32-tetrazapentacyclo[31.3.1.16,10.115,19.124,28]tetraconta-1(36),6,8,10(40),15(39),16,18,24,26,28(38),33(37),34-dodecaene](/img/structure/B13760836.png)
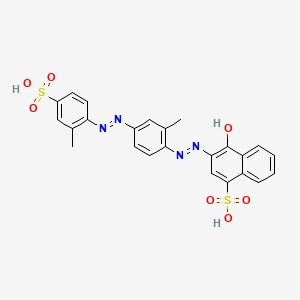
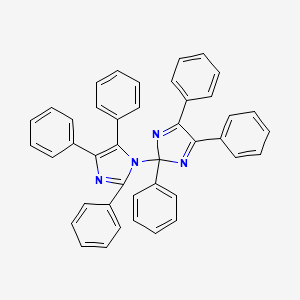
![Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B13760861.png)

![2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate](/img/structure/B13760873.png)
